molecular formula C16H12ClFN6O B1530503 SC144 hydrochloride CAS No. 917497-70-2

SC144 hydrochloride

Cat. No. B1530503
M. Wt: 358.76 g/mol
InChI Key: LKFGGXYXFIICED-UHFFFAOYSA-N
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Description

SC144 hydrochloride is a first-in-class, orally active gp130 (IL6-beta) inhibitor . It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes .


Synthesis Analysis

The synthesis of SC144 hydrochloride involves the reaction of 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazide with 2-pyrazinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of SC144 hydrochloride is C16H11FN6O · HCl . The molecular weight is 358.76 .


Chemical Reactions Analysis

SC144 hydrochloride binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, and abrogates Stat3 phosphorylation and nuclear translocation .


Physical And Chemical Properties Analysis

SC144 hydrochloride is a white to light brown powder . It is soluble in DMSO to the extent of 5 mg/mL when warmed . It has a molecular weight of 358.76 and its molecular formula is C16H11FN6O · HCl .

Scientific Research Applications

Anticancer Properties and Mechanisms

SC144 hydrochloride has been identified as a potent anticancer compound with a broad spectrum of activity against various cancer cell lines. Research has demonstrated its efficacy in in vivo models, particularly against breast and colon cancer cells. Studies have shown that SC144 exhibits significant cytotoxicity against drug-sensitive and drug-resistant cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment. Key findings in this area include:

  • SC144's effectiveness in ovarian cancer cells resistant to cisplatin, breast cancer cells resistant to doxorubicin, and colon cancer cells resistant to oxaliplatin. Its activity is independent of p53, HER-2, estrogen, and androgen receptor expressions, making it a versatile anticancer agent (Plasencia et al., 2009).
  • The drug's synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil and oxaliplatin in colorectal cancer cells, and paclitaxel in breast cancer models. This suggests that SC144 could be a valuable addition to existing cancer treatment regimens (Oshima et al., 2009).

Pharmacokinetics and Drug Development

SC144 hydrochloride has also been studied for its pharmacokinetic properties, which are crucial for its development as a drug. Insights in this area include:

  • The discovery of SC144 as a novel quinoxalinhydrazide with desirable physicochemical and drug-like properties, positioning it as a promising candidate for further preclinical investigation. Its broad-spectrum cytotoxicity and impact on cell cycle progression and apoptosis in various in vitro and in vivo cancer models underscore its potential as an effective anticancer drug (Grande et al., 2016).

Molecular Mechanisms and Targeted Therapy

Further research has focused on understanding the molecular mechanisms underlying SC144's anticancer activity, which is essential for developing targeted therapies. Key insights include:

  • SC144's role in inhibiting the gp130-STAT3-survivin axis, a unique mechanism that sets it apart from other anticancer agents. This finding is significant for the development of new therapeutic options for diverse cancers, particularly those resistant to conventional treatments (Grande et al., 2007).

Safety And Hazards

SC144 hydrochloride is considered hazardous. It is a moderate to severe irritant to the skin and eyes. It is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

SC144 hydrochloride has been found to be a promising pathway for a new generation of non-hormonal contraceptives . These birth control pills could be taken only when necessary, removing the burden and stress associated with medications that need to be taken daily .

properties

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGGXYXFIICED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SC144 hydrochloride

CAS RN

917497-70-2
Record name 917497-70-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Edsbäcker, JT Serviss, I Kolosenko… - Scientific Reports, 2019 - nature.com
Three-dimensional cell cultures, such as multicellular spheroids (MCS), reflect the in vivo architecture of solid tumours and multicellular drug resistance. We previously identified …
Number of citations: 8 www.nature.com
LH Gallo - 2016 - search.proquest.com
Inhibitor of kappaB kinase beta (IKKbeta) is the master regulatory kinase that modulates canonical nuclear factor kappaB (NFkappaB) inflammatory activation. Under inflammatory …
Number of citations: 3 search.proquest.com

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